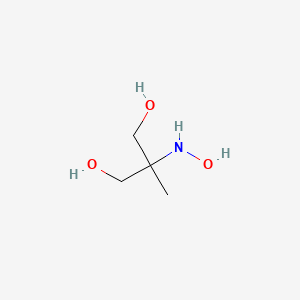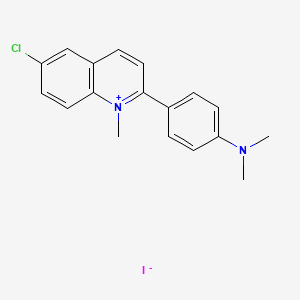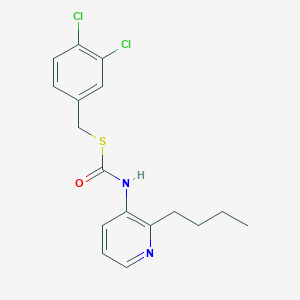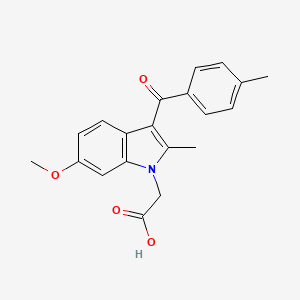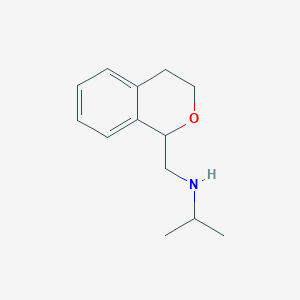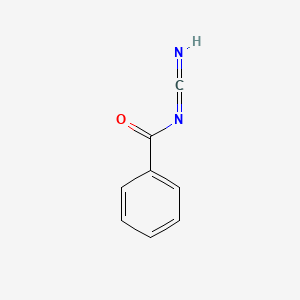
N-(iminomethylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(iminomethylidene)benzamide: is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives, including N-(iminomethylidene)benzamide, is through the direct condensation of benzoic acids and amines.
Electrochemical Synthesis: Another method involves the electrochemical synthesis and amidation of benzoin.
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. these methods may not be compatible with functionalized molecules .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Benzamides can undergo oxidation and reduction reactions.
Substitution: Benzamides can also undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Superoxide anions in the presence of molecular oxygen.
Substitution: Lithium diisopropylamide (LDA) for alkylation reactions.
Major Products:
Oxidation: Benzoin amidation products.
Substitution: α-sulfenylated ketones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(iminomethylidene)benzamide involves its interaction with molecular targets and pathways. For example, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of cytochrome c release into the cytosol, leading to caspase-9 activation .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-benzhydryl benzamide, N,N-diphenethyl benzamide, N,N-dihexyl benzamide, and N,N-dioctyl benzamide: These compounds are based on the benzamide unit with different ligands and electron-donating groups attached to nitrogen atoms.
Uniqueness: N-(iminomethylidene)benzamide is unique due to its specific structure and the presence of the iminomethylidene group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives.
Properties
CAS No. |
25410-16-6 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
InChI |
InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5,9H |
InChI Key |
FKEGBQHLLVYTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
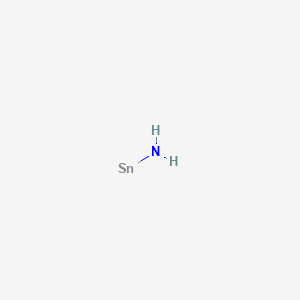
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
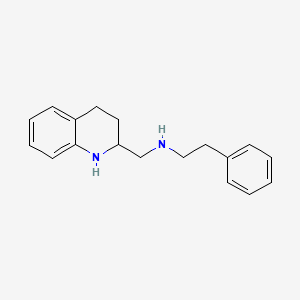
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
